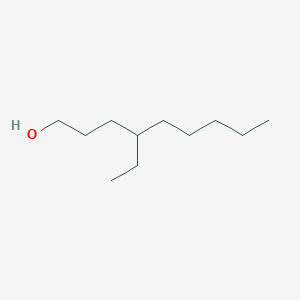
4-Ethyl-1-nonanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-nonanol is an organic compound classified as an alcohol. It consists of a hydroxyl group (-OH) attached to a nonane chain with an ethyl substituent at the fourth carbon. This compound is part of the broader family of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethyl-1-nonanol can be synthesized through various organic reactions. One common method involves the reduction of 4-ethyl-1-nonanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene using a catalyst such as rhodium or cobalt. The resulting aldehyde is then hydrogenated to form the desired alcohol.
化学反応の分析
Types of Reactions: 4-Ethyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethyl-1-nonanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane, 4-ethyl-nonane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-ethyl-1-nonyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous conditions.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products:
Oxidation: 4-Ethyl-1-nonanal
Reduction: 4-Ethyl-nonane
Substitution: 4-Ethyl-1-nonyl chloride
科学的研究の応用
4-Ethyl-1-nonanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Research explores its potential therapeutic applications, such as in the formulation of pharmaceuticals or as a precursor to active pharmaceutical ingredients.
Industry: It is utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
作用機序
The mechanism of action of 4-Ethyl-1-nonanol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and physiological responses. The hydroxyl group allows it to form hydrogen bonds, affecting its solubility and reactivity.
類似化合物との比較
1-Nonanol: Similar structure but lacks the ethyl substituent.
4-Methyl-1-nonanol: Similar structure with a methyl group instead of an ethyl group.
1-Decanol: An alcohol with a longer carbon chain.
Uniqueness: 4-Ethyl-1-nonanol is unique due to the presence of the ethyl group at the fourth carbon, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. This structural variation can lead to different applications and interactions compared to its analogs.
特性
分子式 |
C11H24O |
|---|---|
分子量 |
172.31 g/mol |
IUPAC名 |
4-ethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-6-8-11(4-2)9-7-10-12/h11-12H,3-10H2,1-2H3 |
InChIキー |
JUMLAYYVDUXAAB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione](/img/structure/B13432410.png)
![N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl](/img/structure/B13432413.png)
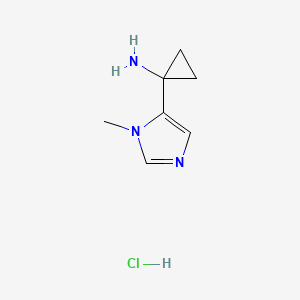

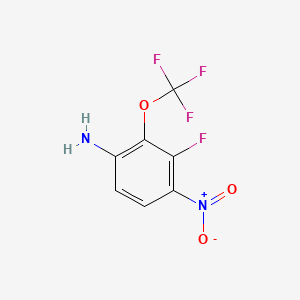

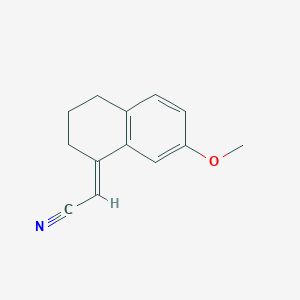

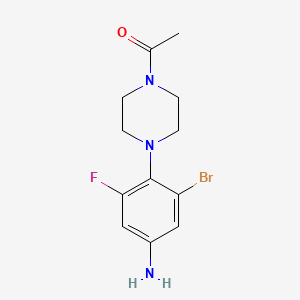
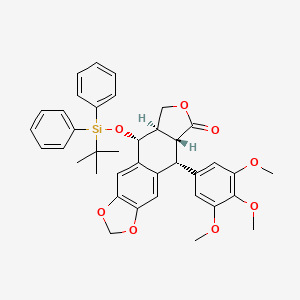

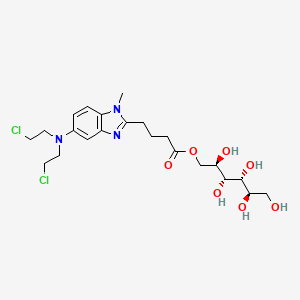
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
